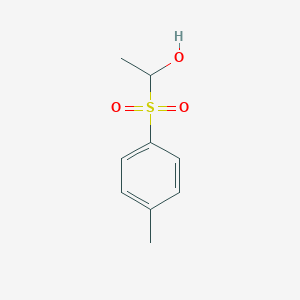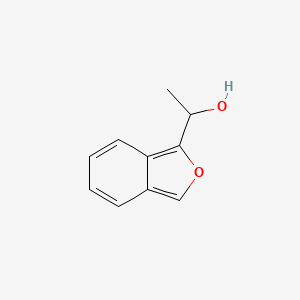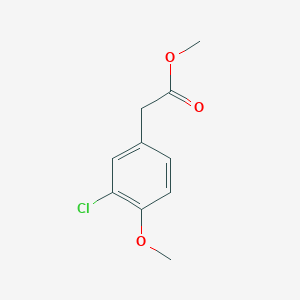
AMMONIUM GLUCONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMMONIUM GLUCONATE is a compound derived from gluconic acid, which is an organic acid with the molecular formula C6H12O7. This compound is formed by the oxidation of glucose and is commonly found in nature, including in fruits, honey, and wine. The monoammonium salt form is particularly useful in various industrial and scientific applications due to its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which spontaneously hydrolyzes to gluconic acid in water . The monoammonium salt is then formed by neutralizing gluconic acid with ammonium hydroxide.
Industrial Production Methods: Industrial production of gluconic acid and its salts typically involves microbial fermentation using various carbon sources containing glucose. This method is favored due to its high yield and efficiency. Advances in fermentation technology, such as the use of genetically modified strains and integrated routes involving cascade hydrolysis, have further improved the production process .
Analyse Chemischer Reaktionen
Types of Reactions: AMMONIUM GLUCONATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions are less common but can be achieved using specific reducing agents under controlled conditions.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different gluconate salts.
Major Products: The major products formed from these reactions include various gluconate salts, such as calcium gluconate, sodium gluconate, and potassium gluconate .
Wissenschaftliche Forschungsanwendungen
AMMONIUM GLUCONATE has a wide range of applications in scientific research and industry:
Chemistry: Used as a chelating agent to bind metal ions, which is useful in various chemical processes.
Biology: Employed in enzyme production and as a carbon source in microbial cultures.
Wirkmechanismus
The mechanism of action of gluconic acid, monoammonium salt involves its ability to chelate metal ions, which can affect various biochemical and industrial processes. In biological systems, it acts as a carbon source for microbial growth and enzyme production. The compound’s ability to form stable complexes with metal ions makes it effective in cleaning and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Sodium Gluconate: Similar in structure but with sodium as the cation.
Calcium Gluconate: Contains calcium as the cation and is commonly used in medicine to treat calcium deficiencies.
Potassium Gluconate: Used as a dietary supplement to provide potassium.
Uniqueness: AMMONIUM GLUCONATE is unique due to its specific ammonium cation, which provides distinct solubility and reactivity properties compared to other gluconate salts. This makes it particularly useful in applications where ammonium ions are preferred or required.
Eigenschaften
CAS-Nummer |
2554-04-3 |
|---|---|
Molekularformel |
C6H12O7.H3N C6H15NO7 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
azanium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3/t2-,3-,4+,5-;/m1./s1 |
InChI-Schlüssel |
XLCNHLXQKYRGKZ-JJKGCWMISA-N |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[NH4+] |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+] |
Color/Form |
NEEDLES WHITE POWDER |
Dichte |
greater than 1 at 68 °F (USCG, 1999) |
Physikalische Beschreibung |
Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) White solid; [Hawley] |
Verwandte CAS-Nummern |
10361-31-6 |
Löslichkeit |
IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-1-methyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8617886.png)


![2-Butyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B8617912.png)
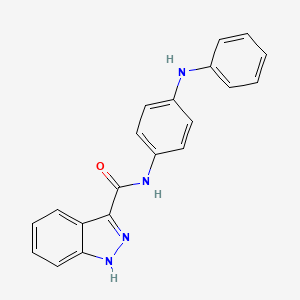
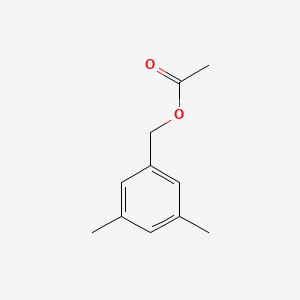
![N-[2-Formyl-4-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B8617937.png)
